molecular formula C9H7F3O3 B1351068 2-(Trifluoromethoxy)phenylacetic acid CAS No. 220239-67-8

2-(Trifluoromethoxy)phenylacetic acid

Cat. No. B1351068
CAS RN: 220239-67-8
M. Wt: 220.14 g/mol
InChI Key: QFLBBLZROQPTAI-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenylacetic acid is a compound that is part of the broader category of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their unique physical and chemical properties, which make them valuable in various chemical reactions and potential applications in medicinal chemistry. The trifluoromethoxy group (-OCF3) is particularly noteworthy for its influence on the acidity and reactivity of the aromatic compounds it is attached to .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in various studies. For instance, α-(Trifluoromethyl)phenylacetic acid, a compound with a similar structure, was synthesized from the cyanohydrin of ααα-trifluoroacetophenone, demonstrating a practical approach to obtaining trifluoromethylated aromatic acids . Another related compound, 2,4,5-Trifluorophenylacetic acid, was synthesized from 1,2,4,5-tetrafluorobenzene, showcasing a method that avoids the use of toxic cyanide and provides a new pathway for synthesizing trifluorophenylacetic acids .

Molecular Structure Analysis

The molecular and crystal structures of (trifluoromethoxy)phenylboronic acids, which share the trifluoromethoxy group with 2-(Trifluoromethoxy)phenylacetic acid, have been determined by single-crystal XRD methods. These studies revealed that hydrogen-bonded dimers are the basic structural motifs in the solid state, and the ortho isomer forms an additional intramolecular hydrogen bond with the -OCF3 group .

Chemical Reactions Analysis

Trifluoromethylated compounds are known to participate in various chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, indicating the potential of trifluoromethylated compounds to act as catalysts in organic synthesis . Scandium trifluoromethanesulfonate, another trifluoromethylated compound, has shown remarkable catalytic activity in acylation reactions, suggesting that 2-(Trifluoromethoxy)phenylacetic acid could also exhibit interesting reactivity in similar contexts .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethoxy group significantly influences the acidity of phenylboronic acids, with the position of the substituent affecting the degree of acidity. The ortho isomer, which is structurally closest to 2-(Trifluoromethoxy)phenylacetic acid, is the least acidic among the isomers studied. This suggests that the trifluoromethoxy group could similarly affect the acidity and other physical properties of 2-(Trifluoromethoxy)phenylacetic acid . Additionally, the antibacterial activity of these compounds has been evaluated, indicating potential applications in the development of new antibacterial agents .

Scientific Research Applications

Synthetic Applications

2-(Trifluoromethoxy)phenylacetic acid and its derivatives have been used in various synthetic applications. For example, Erickson and Mckennon (2000) demonstrated that enolization of 2-(2′-pyridyloxy)phenylacetic acid esters could induce a Truce–Smiles rearrangement, producing pyridine substituted 2-benzofuranones (Erickson & Mckennon, 2000). This shows the potential for creating novel compounds with pharmaceutical applications.

Antimicrobial Activity

The antimicrobial properties of derivatives of phenylacetic acid have been studied, with some compounds showing promising results. Bedair et al. (2006) found that condensation of 4-aminophenylacetic acid with phthalic anhydride led to compounds with notable antimicrobial activities (Bedair et al., 2006).

Pharmaceutical Industry Applications

Phenylacetic acid is widely used in the pharmaceutical industry, particularly for antibiotic production. Wasewar et al. (2015) explored the recovery of phenylacetic acid from aqueous waste, highlighting its significance in pharmaceutical manufacturing processes (Wasewar et al., 2015).

Penicillin Production

The role of phenylacetic acid in penicillin production has been a subject of historical interest. Moyer and Coghill (1947) discovered that adding phenylacetic acid to the culture medium increased total penicillin yield, underscoring its importance in antibiotic synthesis (Moyer & Coghill, 1947).

Electrochemical Synthesis

Phenylacetic acid derivatives have been synthesized through electrochemical methods. Jeffery, Johansen, and Meisters (1978) prepared various amino acids by electrochemical reductive amination of keto acids, demonstrating the versatility of phenylacetic acid derivatives in chemical synthesis (Jeffery et al., 1978).

Organic Synthesis

Phenylacetic acid derivatives have been employed in various organic syntheses, such as the oxidative decarboxylative arylation of benzothiazoles, as explored by Song, Feng, and Zhou (2013). This method used phenylacetic acids in a Cu(II)-catalyzed process, indicating their utility in complex organic reactions (Song et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . It is expected that many novel applications of trifluoromethoxylated compounds will be discovered in the future .

properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLBBLZROQPTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380468
Record name 2-(Trifluoromethoxy)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)phenylacetic acid

CAS RN

220239-67-8
Record name 2-(Trifluoromethoxy)benzeneacetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=220239-67-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)phenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220239-67-8
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Synthesis routes and methods

Procedure details

2-Trifluoromethoxyphenylacetonitrile (0.49 g, 2.6 mmol) from Step 3 above was refluxed for 3 h in a 1:1 mixture of acetic acid and concentrated aqueous HCl. The solvents were removed under reduced pressure. The residue was partitioned between EtOAc (75 mL) and water (2×25 mL). The organic phase was separated, dried (MgSO4), filtered, and evaporated under reduced pressure to give 2-trifluoromethoxyphenylacetic acid as an amorphous solid (HPLC retention time=6.8 min (method A)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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